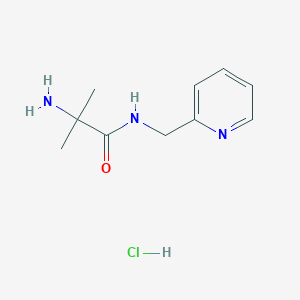![molecular formula C8H9N3 B1439965 (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine CAS No. 933743-55-6](/img/structure/B1439965.png)
(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine
Overview
Description
“(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine” is an intermediate used in drug discovery . It’s a compound that contains a pyrrolopyridine core, which is a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .
Synthesis Analysis
A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . The starting material 6-bromo-1H-pyrrolo[3,2-c]pyridine was used in the synthesis process .Molecular Structure Analysis
The molecular structure of “(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine” is represented by the formula C8H9N3 . The InChI code for this compound is 1S/C8H9N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H,4,9H2 .Physical And Chemical Properties Analysis
The molecular weight of “(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine” is 147.18 g/mol . It has a boiling point of 374.6±27.0 C at 760 mmHg . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Diabetes Management
Compounds with a pyrrolo[3,4-c]pyridine structure have been shown to reduce blood glucose levels, which could be beneficial in treating conditions like hyperglycemia and diabetes-related disorders .
Cancer Therapy
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been reported to target FGFRs (Fibroblast Growth Factor Receptors), which play a crucial role in various types of tumors, making them attractive candidates for cancer treatment .
Inhibition of Colchicine Binding Site
A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, which could have implications in the treatment of gout or familial Mediterranean fever .
Cardiovascular Diseases
Due to their potential in reducing blood glucose levels, these compounds may also have applications in preventing and treating cardiovascular diseases .
Hyperlipidemia and Hypertension
The ability to lower blood glucose can also be beneficial in managing hyperlipidemia and hypertension .
Insulin Resistance and Impaired Glucose Tolerance
These compounds may also find use in treating insulin resistance and impaired glucose tolerance conditions .
Mechanism of Action
Target of Action
The primary target of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFR by (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine affects these pathways, leading to downstream effects such as the inhibition of cell proliferation and migration .
Result of Action
The inhibition of the FGFR signaling pathway by (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine can lead to the inhibition of cell proliferation and induction of apoptosis . This can result in the inhibition of tumor growth in various types of cancers, such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .
Action Environment
The action, efficacy, and stability of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s efficacy can be influenced by the specific biological environment in which it is acting, including the presence of other molecules, pH levels, and temperature.
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-3-6-4-11-8-1-2-10-5-7(6)8/h1-2,4-5,11H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXFWIMIYYDPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676869 | |
| Record name | 1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933743-55-6 | |
| Record name | 1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439883.png)
![3-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439884.png)

![Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439887.png)
![2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439888.png)



![2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439899.png)

![4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride](/img/structure/B1439902.png)

![3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1439904.png)